(R)-Monlunabant
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Overview
Description
®-Monlunabant is a chiral compound known for its potential applications in various scientific fields. As an enantiomer, it exhibits unique properties that distinguish it from its counterpart, (S)-Monlunabant. The compound has garnered interest due to its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Monlunabant typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the ®-enantiomer. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of ®-Monlunabant may involve large-scale chiral resolution processes or the use of biocatalysts to achieve high yields of the desired enantiomer. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
®-Monlunabant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of ®-Monlunabant.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-Monlunabant has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Monlunabant involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-Monlunabant
- Other chiral analogs with similar structures
Uniqueness
®-Monlunabant is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H22ClF3N6O3S |
---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
N-[(E)-N'-[(E)-C-[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m0/s1 |
InChI Key |
GYJPQNPVIJXXTA-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Canonical SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
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